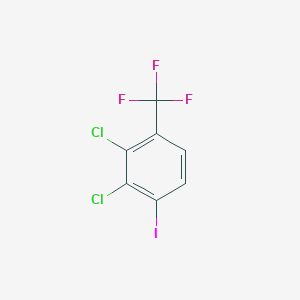

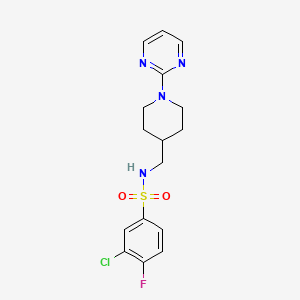

2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Catalyst in Electrophilic Trifluoromethylation

2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene plays a role in the electrophilic trifluoromethylation of aromatic and heteroaromatic compounds. This process utilizes methyltrioxorhenium as a catalyst for direct electrophilic trifluoromethylation, achieving product yields up to 77%. The reaction often results in mixtures of regioisomers, particularly with substituted and heteroaromatic substrates, and involves the use of radical species indicated by EPR monitoring (E. Mejía & A. Togni, 2012).

Advancements in Lithiation and Substitution Reactions

The chemical has been instrumental in developing methodologies for selective lithiation and subsequent electrophilic substitution, particularly in the creation of highly functionalized benzene derivatives. For instance, 1,2,4-Tris(trifluoromethyl)benzene undergoes quantitative hydrogen/metal exchange in the presence of lithium 2,2,6,6-tetramethylpiperidide, leading to the formation of regioisomerically enriched iodo-substituted products. These methodologies facilitate the synthesis of various substituted benzene derivatives, showcasing the utility of 2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene in synthetic chemistry (M. Schlosser, J. Porwisiak, & F. Mongin, 1998).

Role in Polymerization and Complexation Studies

This chemical compound has found applications in the study of polymerizations initiated by superacids, particularly involving the complexation of trifluoromethanesulphonates by their conjugate acid. Research in this area provides insights into the solvation and homoconjugation behaviors of ionic trifluoromethanesulphonates, contributing to a deeper understanding of the mechanisms underlying polymerization processes (D. Souverain, A. Leborgne, G. Sauvet, & P. Sigwalt, 1980).

Applications in Oxidation Reactions

Moreover, 2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene is relevant in the context of oxidation reactions, such as the Baeyer-Villiger reactions catalyzed by bis[3,5-bis(trifluoromethyl)phenyl] diselenide, which forms highly reactive and selective catalysts for the oxidation of carbonyl compounds. These reactions exemplify the compound's versatility in facilitating efficient and selective organic transformations (G. T. Brink, J. Vis, A. Arends, & R. Sheldon, 2001).

Safety and Hazards

“2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene” is considered hazardous. It has been associated with skin irritation, serious eye irritation, and specific target organ toxicity (respiratory system) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Mécanisme D'action

Mode of Action

Similar compounds have been known to participate in reactions such as the suzuki–miyaura cross-coupling , which is a type of carbon-carbon bond-forming reaction. This reaction is widely used in organic chemistry for the synthesis of various organic compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene . Factors such as temperature, pH, and the presence of other chemicals can affect how this compound interacts with its targets and its overall stability.

Propriétés

IUPAC Name |

2,3-dichloro-1-iodo-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F3I/c8-5-3(7(10,11)12)1-2-4(13)6(5)9/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHCHUCAYWDJRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)Cl)Cl)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F3I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-2-[(4-nitrobenzyl)sulfonyl]pyrimidine](/img/structure/B2768753.png)

![6-methyl-N-(1-phenylethyl)-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2768754.png)

![N-[(2Z)-2-[(dimethylamino)methylidene]-5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide](/img/structure/B2768757.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2768758.png)

![3,4-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzaldehyde](/img/structure/B2768762.png)

![N-[2-(chloromethyl)-4-nitrophenyl]acetamide](/img/structure/B2768767.png)

![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((2,4-dimethylphenyl)amino)acrylonitrile](/img/structure/B2768768.png)

![Methyl (E)-4-[2-(4-tert-butylphenyl)sulfonylethylamino]-4-oxobut-2-enoate](/img/structure/B2768769.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B2768772.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2768775.png)